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Compound of Interest

Compound Name: Levamlodipine-d4

Cat. No.: B1146558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Levamlodipine-d4, a deuterium-labeled internal standard essential for pharmacokinetic and

bioequivalence studies of Levamlodipine. This document details the synthetic pathway,

experimental protocols, and analytical characterization of this stable isotope-labeled

compound.

Introduction
Levamlodipine, the (S)-enantiomer of amlodipine, is a potent dihydropyridine calcium channel

blocker used in the management of hypertension and angina.[1][2] To facilitate accurate

quantification in biological matrices during drug development and clinical trials, a stable

isotope-labeled internal standard is crucial. Levamlodipine-d4, with deuterium atoms

incorporated into the 2-aminoethoxy-methyl side chain, serves as an ideal internal standard for

mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled

drug and its distinct mass-to-charge ratio.[3][4]

This guide outlines a plausible synthetic route to Levamlodipine-d4 and provides detailed

methodologies for its characterization using modern analytical techniques.
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The synthesis of Levamlodipine-d4 can be achieved through a multi-step process

commencing with the preparation of a deuterated precursor, followed by a Hantzsch-type

dihydropyridine synthesis, and finally, chiral resolution to isolate the desired (S)-enantiomer.

Proposed Synthetic Pathway
The synthesis commences with the preparation of the deuterated intermediate, 2-((2-

aminoethoxy-1,1,2,2-d4)methyl) group, which is then incorporated into the dihydropyridine ring.
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Phthalimido-d4-ethyl intermediate with leaving group
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Racemic Amlodipine-d4 Chiral Resolution (e.g., with a chiral acid) Levamlodipine-d4
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Caption: Proposed synthetic workflow for Levamlodipine-d4.

Experimental Protocols
Step 1: Synthesis of N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide

To a solution of Ethanol-1,1,2,2-d4-amine in an appropriate solvent (e.g., toluene), an

equimolar amount of phthalic anhydride is added. The mixture is heated to reflux with a Dean-

Stark apparatus to remove the water formed during the reaction. After completion, the solvent

is removed under reduced pressure, and the crude product is purified by recrystallization to

yield N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide.
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Step 2: Synthesis of Ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate

The hydroxyl group of N-(2-hydroxyethyl-1,1,2,2-d4)phthalimide is first activated, for example,

by conversion to a mesylate or tosylate. This activated intermediate is then reacted with the

sodium salt of ethyl acetoacetate in an anhydrous aprotic solvent like THF or DMF. The

resulting product, ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate, is purified by column

chromatography.

Step 3: Hantzsch Dihydropyridine Synthesis of Phthaloyl-protected Amlodipine-d4

A mixture of ethyl 4-(2-(phthalimido)ethoxy-1,1,2,2-d4)acetoacetate, methyl 3-aminocrotonate,

and 2-chlorobenzaldehyde is heated in a suitable solvent such as isopropanol or ethanol. The

reaction proceeds via the Hantzsch synthesis mechanism to form the dihydropyridine ring.

Upon cooling, the phthaloyl-protected Amlodipine-d4 precipitates and can be collected by

filtration.

Step 4: Deprotection to form Racemic Amlodipine-d4

The phthaloyl protecting group is removed by treating the product from the previous step with

hydrazine hydrate in a solvent like ethanol at reflux. After the reaction is complete, the mixture

is worked up to remove the phthalhydrazide byproduct, yielding racemic Amlodipine-d4.

Step 5: Chiral Resolution to obtain Levamlodipine-d4

The racemic Amlodipine-d4 is resolved using a chiral resolving agent, such as a chiral tartaric

acid derivative (e.g., O,O'-Di-p-toluoyl-L-tartaric acid), in a suitable solvent system. The

diastereomeric salts are separated by fractional crystallization. The desired diastereomeric salt

is then treated with a base to liberate the free base of Levamlodipine-d4.

Characterization of Levamlodipine-d4
The synthesized Levamlodipine-d4 must be thoroughly characterized to confirm its identity,

purity, and isotopic enrichment.
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Characterization Workflow
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Caption: Analytical workflow for the characterization of Levamlodipine-d4.

Data Presentation
Table 1: Physicochemical Properties of Levamlodipine-d4

Property Value

Chemical Formula C₂₀H₂₁D₄ClN₂O₅

Molecular Weight 412.90 g/mol

Appearance Off-white to pale yellow solid

IUPAC Name

3-ethyl 5-methyl (4S)-2-((2-aminoethoxy-1,1,2,2-

d4)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-

dihydropyridine-3,5-dicarboxylate

CAS Number 1346617-19-3
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Table 2: High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z

[M+H]⁺ 413.1818 413.1821

Table 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Precursor Ion (m/z) Product Ions (m/z)

413.2 395.2, 367.2, 284.1, 242.1, 212.1

Note: The fragmentation pattern is consistent with the loss of the deuterated side chain and

subsequent fragmentation of the dihydropyridine ring.

Table 4: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.10-7.40 m 4H Ar-H

5.85 s 1H NH

5.35 s 1H CH (C4)

4.70 s 2H -OCH₂-

4.05 q 2H -OCH₂CH₃

3.60 s 3H -OCH₃

2.30 s 3H -CH₃ (C6)

1.20 t 3H -OCH₂CH₃

Note: The signals corresponding to the -OCH₂CH₂NH₂- protons at approximately 3.7 ppm and

3.0 ppm in unlabeled Levamlodipine will be absent or significantly reduced in the ¹H NMR

spectrum of Levamlodipine-d4.
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Table 5: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

168.0 C=O (ester)

167.5 C=O (ester)

148.0 C (Ar)

147.5 C (C2)

144.0 C (C6)

133.0, 130.5, 129.0, 127.5 C (Ar)

104.5 C (C3)

102.0 C (C5)

68.0 -OCH₂- (non-deuterated)

60.0 -OCH₂CH₃

51.0 -OCH₃

39.5 C (C4)

19.5 -CH₃ (C6)

14.5 -OCH₂CH₃

Note: The signals for the deuterated carbons (-CD₂CD₂-) will be observed as multiplets with

significantly reduced intensity due to C-D coupling.

Table 6: HPLC Purity Data
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Method Column
Mobile
Phase

Flow Rate Detection Purity

Reversed-

Phase

C18 (e.g., 4.6

x 150 mm, 5

µm)

Acetonitrile:W

ater with

0.1% Formic

Acid

(gradient)

1.0 mL/min UV at 238 nm >99.5%

Chiral

Chiral

stationary

phase (e.g.,

polysaccharid

e-based)

Hexane:Isopr

opanol with a

basic additive

0.8 mL/min UV at 238 nm
>99.5% (S)-

enantiomer

Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive

characterization of Levamlodipine-d4. The outlined synthetic route offers a viable pathway for

obtaining this crucial internal standard. The characterization data presented, including mass

spectrometry and NMR, confirm the successful incorporation of deuterium and the high purity

of the final product. The provided experimental protocols and analytical methods will be

invaluable to researchers and scientists involved in the development and analysis of

Levamlodipine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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